molecular formula C24H18ClFN2O4S B15028094 Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate

Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B15028094
M. Wt: 484.9 g/mol
InChI Key: JHXHONDRKHHEDJ-UHFFFAOYSA-N
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Description

ETHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of oxazole, thiophene, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the thiophene and carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

ETHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be employed in the study of biological pathways and interactions due to its unique structural features.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to specific receptors or enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE
  • ETHYL 2-[3-(2-BROMOPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to the specific combination of functional groups and the presence of both fluorine and chlorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

Molecular Formula

C24H18ClFN2O4S

Molecular Weight

484.9 g/mol

IUPAC Name

ethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C24H18ClFN2O4S/c1-3-31-24(30)20-17(14-8-10-15(26)11-9-14)12-33-23(20)27-22(29)19-13(2)32-28-21(19)16-6-4-5-7-18(16)25/h4-12H,3H2,1-2H3,(H,27,29)

InChI Key

JHXHONDRKHHEDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C

Origin of Product

United States

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